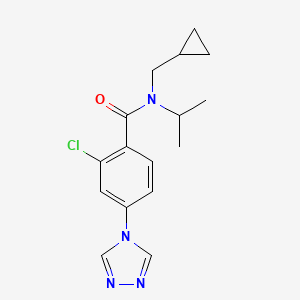![molecular formula C18H21NO3 B5298065 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is a member of the benzamide family and is commonly known as EB-1. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves the inhibition of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. EB-1 binds to the plus-end of microtubules and stabilizes them, leading to the inhibition of cell division.
Biochemical and Physiological Effects:
Apart from its potential application in cancer research, 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has also been found to exhibit various other biochemical and physiological effects. Studies have shown that EB-1 can inhibit the migration and invasion of cancer cells, as well as induce apoptosis. Additionally, it has been found to exhibit anti-inflammatory properties and can inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide in lab experiments is its ability to inhibit microtubule dynamics. This makes it a useful tool for studying cell division and the cytoskeleton. However, one of the limitations of using EB-1 is its potential toxicity. Studies have shown that high concentrations of the compound can lead to cell death, making it important to use appropriate safety measures when handling the compound.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide. One of the primary areas of focus is the development of new anticancer drugs based on the compound. Additionally, there is ongoing research on the potential use of EB-1 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration of the compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves the reaction of 3-methoxyphenethylamine with ethyl chloroformate, followed by the addition of 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential application in various fields of scientific research. One of its primary applications is in the field of cancer research. Studies have shown that EB-1 can inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-10-6-8-15(12-17)18(20)19-13(2)14-7-5-9-16(11-14)21-3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJPYQUEXZOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)

![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)
![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5298043.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)
![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)
![4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine](/img/structure/B5298055.png)
![(5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5298071.png)

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)